molecular formula C6H8N2O2 B1593054 3-(1H-Pyrazol-4-yl)propanoic acid CAS No. 1174309-53-5

3-(1H-Pyrazol-4-yl)propanoic acid

Cat. No. B1593054
M. Wt: 140.14 g/mol
InChI Key: YOFXFEFEHOILIF-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)propanoic acid is a compound with the linear formula C7H10N2O2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 3-(1H-Pyrazol-4-yl)propanoic acid, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the reaction of pyrazole-1H-4-yl-acrylic acids to 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids was carried out using Pd-charcoal and diimide methods .


Molecular Structure Analysis

The molecular structure of 3-(1H-Pyrazol-4-yl)propanoic acid consists of a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms and three carbon atoms . The molecular weight of this compound is 154.17 .


Chemical Reactions Analysis

Pyrazole derivatives, including 3-(1H-Pyrazol-4-yl)propanoic acid, are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

  • Imidazole Containing Compounds

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has a broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
    • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Pyrazole Scaffold

    • Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry
    • Application Summary : Pyrazoles have a wide range of applications in various fields of science . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
  • Suzuki Coupling and Copper-catalyzed Azidation

    • Scientific Field : Organic Chemistry
    • Application Summary : 1-Boc-pyrazole-4-boronic acid pinacol ester, a compound similar to “3-(1H-Pyrazol-4-yl)propanoic acid”, is used as a reagent for Suzuki Coupling and Copper-catalyzed azidation .
    • Methods of Application : These reactions are commonly used in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds .
    • Results or Outcomes : The outcomes of these reactions are highly dependent on the specific substrates and reaction conditions used .
  • Antileishmanial and Antimalarial Activities

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
    • Methods of Application : These compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Their activities were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
    • Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Quantitative MS Metabolomics Experiments

    • Scientific Field : Metabolomics
    • Application Summary : 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) is commonly used as an internal standard in quantitative MS metabolomics experiments .
    • Methods of Application : This compound is used to correct for variations in sample preparation and instrument performance, allowing for more accurate quantification of metabolites .
    • Results or Outcomes : The use of this internal standard can improve the reliability and reproducibility of metabolomics experiments .
  • Synthesis of Bioactive Chemicals
    • Scientific Field : Medicinal Chemistry
    • Application Summary : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Safety And Hazards

While specific safety and hazard information for 3-(1H-Pyrazol-4-yl)propanoic acid is not available, general precautions include avoiding breathing dust and contact with skin and eyes . It may be harmful if inhaled, absorbed through skin, or swallowed .

properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFXFEFEHOILIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625525
Record name 3-(1H-Pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrazol-4-yl)propanoic acid

CAS RN

1174309-53-5
Record name 3-(1H-Pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-4-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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